4-(oxan-2-yl)benzoic acid
Description
4-(Oxan-2-yl)benzoic acid (IUPAC: 4-(tetrahydropyran-2-yl)benzoic acid) is a benzoic acid derivative substituted with a tetrahydropyran (oxane) ring at the para position.
Properties
CAS No. |
1785109-05-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxan-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with tetrahydropyran in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
4-(Oxan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(oxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The oxane ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes critical differences between 4-(oxan-2-yl)benzoic acid and selected analogs:
Key Observations:
- Electronic Effects: Substituents like the dimethylamino group (electron-donating) lower benzoic acid’s acidity (pKa ~4.5), while nitro or oxane groups (electron-withdrawing) increase acidity .
- Lipophilicity: Long-chain substituents (e.g., nonyloxy) enhance lipophilicity (logP ~4.5), whereas polar groups like oxane balance hydrophilicity and rigidity .
- Thermal Stability: Aromatic substituents (e.g., fluorophenoxy) increase melting points (>170°C) compared to aliphatic analogs .
Q & A
Q. How to reconcile conflicting reports on the compound’s biological activity?
- Root Cause : Variability in assay conditions (e.g., cell lines, solvent concentrations).
- Resolution :
- Standardize protocols (e.g., use DMSO ≤0.1% in cell assays).
- Validate activity via orthogonal assays (e.g., enzyme inhibition + cellular viability).
- Publish raw data in repositories like PubChem () for cross-lab verification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
